molecular formula C13H17NO3 B11956967 4'-Ethylglutaranilic acid CAS No. 199190-42-6

4'-Ethylglutaranilic acid

Cat. No.: B11956967
CAS No.: 199190-42-6
M. Wt: 235.28 g/mol
InChI Key: PJNFURYJJQZNCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’-Ethylglutaranilic acid typically involves organic synthesis techniques. One common method is the reaction of ethylglutaric anhydride with aniline under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 4’-Ethylglutaranilic acid is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Ethylglutaranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Ethylglutaranilic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Ethylglutaranilic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Ethylglutaranilic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike EGTA and EDTA, it has a more specialized application in early discovery research and organic synthesis .

Properties

CAS No.

199190-42-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(4-ethylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-10-6-8-11(9-7-10)14-12(15)4-3-5-13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

PJNFURYJJQZNCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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